![molecular formula C7H9NO B2802520 1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one CAS No. 97426-82-9](/img/structure/B2802520.png)
1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one
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Overview
Description
“1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one” is a chemical compound with the molecular formula C7H9NO . It has a molecular weight of 123.15 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point and storage conditions, are not specified in the search results .Scientific Research Applications
Asymmetric Synthesis
The compound is used in the asymmetric synthesis of 1H-pyrrol-3(2H)-ones from 2,3-diketoesters . This process involves a combination of aldol condensation with benzilic acid rearrangement . The asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives from conveniently accessed 2,3-diketoesters has been developed .
Natural Products Synthesis
2,2-Disubstituted 1H-pyrrol-3(2H)-ones that possess a chiral center at the 2-position occur widely in natural products . They are fundamental units which have been used to build molecules with significant biological activities .
Cycloaddition Strategies
Cycloaddition strategies: are among the most efficient ways used to access the key 1H-pyrrol-3(2H)-ones . However, general highly enantioselective addition methods are rare .
Vicinal Tricarbonyl Compounds (VTCs) Synthesis
The compound has been used in the synthesis of vicinal tricarbonyl compounds (VTCs) . VTCs have wide applications in the synthesis of natural products and synthetic intermediates .
Functionalized Furans and Pyrroles Synthesis
The compound has been applied in the synthesis of functionalized furans and pyrroles . These are conveniently used as hydrates .
Enantioselective Nucleophilic Addition Reactions
The compound has been used in the first diastereoselective and enantioselective nucleophilic addition reactions of VTC compounds .
Safety and Hazards
properties
IUPAC Name |
3,3a,4,6a-tetrahydro-1H-cyclopenta[b]pyrrol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-5-2-1-3-6(5)8-7/h1,3,5-6H,2,4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZDQPANKVXLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one |
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